N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Inorganic Chemistry Coordination Chemistry Ligand Design

N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-20-7; MF: C₁₉H₁₅F₃N₄O; MW: 372.3 g/mol) is a synthetic heterocyclic compound that integrates a 6-trifluoromethylnicotinamide core with a bis(pyridin-2-ylmethyl)amine (BPA) chelating arm. This architecture makes it a potentially tetradentate N₃O ligand for transition-metal coordination, used in catalysis and materials science research.

Molecular Formula C19H15F3N4O
Molecular Weight 372.351
CAS No. 1092346-20-7
Cat. No. B2607081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
CAS1092346-20-7
Molecular FormulaC19H15F3N4O
Molecular Weight372.351
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H15F3N4O/c20-19(21,22)17-8-7-14(11-25-17)18(27)26(12-15-5-1-3-9-23-15)13-16-6-2-4-10-24-16/h1-11H,12-13H2
InChIKeySILQHBYGEVRFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-20-7): Chemical Identity & Procurement Baseline


N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-20-7; MF: C₁₉H₁₅F₃N₄O; MW: 372.3 g/mol) is a synthetic heterocyclic compound that integrates a 6-trifluoromethylnicotinamide core with a bis(pyridin-2-ylmethyl)amine (BPA) chelating arm . This architecture makes it a potentially tetradentate N₃O ligand for transition-metal coordination, used in catalysis and materials science research [1]. The electron-withdrawing –CF₃ substituent on the pyridine ring modulates the electronic character of the metal-binding pocket, differentiating it from parent BPA-based ligands and simple nicotinamide analogs.

Tetradentate N₃O ligand for octahedral metal coordination
Electron-withdrawing –CF₃ modulates metal-center electrophilicity
Supports catalysis, materials science, and bioinorganic probe design

Why Generic BPA or Nicotinamide Analogs Cannot Substitute for N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide


Replacing this compound with a generic bis(pyridylmethyl)amine (BPA) ligand or a simple 6-trifluoromethylnicotinamide eliminates the integrated tetradentate binding configuration. BPA alone (CAS 1539-42-0) provides only three nitrogen donors and lacks the amide oxygen that completes the N₃O coordination sphere, altering both coordination geometry and metal-ion selectivity . Conversely, simple 6-CF₃-nicotinamide (CAS 386715-35-1) lacks the two picolyl arms entirely, functioning as a monodentate ligand rather than a chelator . The fusion of the BPA chelating unit with the electron-poor nicotinamide scaffold creates a ligand that simultaneously offers multidentate binding and electron-deficient metal centers—properties not achievable with either fragment alone or with the unsubstituted nicotinamide analog.

Target compound
Tetradentate N₃O chelator with integrated –CF₃ group
BPA (tridentate)
Loses amide O donor; alters coordination geometry and metal-ion preference
Target compound
Chelates with both picolyl arms and electron-poor nicotinamide
6-CF₃-nicotinamide (monodentate)
No chelating picolyl arms; functions as simple monodentate ligand

Quantitative Differentiation Evidence for N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-20-7)


Tetradentate N₃O Donor Set vs. Tridentate N₃ BPA: Expanded Coordination Sphere

Unlike bis(pyridin-2-ylmethyl)amine (BPA, CAS 1539-42-0), which provides only three N-donors, N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide incorporates an amide carbonyl oxygen as a fourth donor, forming a potentially tetradentate N₃O ligand. This structural expansion is inferred from the well-characterized coordination behavior of analogous bis(picolyl)amide ligands, where the amide oxygen participates in metal binding [1]. The addition of a neutral oxygen donor alters the hard/soft donor profile of the ligand, shifting preference toward harder metal ions (e.g., Fe³⁺, Mn²⁺) relative to BPA alone, which is softer-donor-biased . However, direct experimental stability constants or crystallographic data for this specific compound have not yet been reported in the peer-reviewed literature, limiting the strength of this comparison to class-level inference.

Donor set
Class-level
Target: 4 donors (N₃O) BPA: 3 donors (N₃ only)
May support octahedral complex stability; inferred from analog ligands
Direct crystallographic data not reported
Inorganic Chemistry Coordination Chemistry Ligand Design

Electron-Withdrawing –CF₃ Substituent Modulates Metal-Binding Electronics

The 6-trifluoromethyl group on the pyridine ring exerts a strong electron-withdrawing effect (σₚ = +0.54 for –CF₃), which is absent in the parent nicotinamide and in unsubstituted BPA ligands. For metal complexes, this substitution decreases the σ-donor ability of the pyridine nitrogen and increases the Lewis acidity of the coordinated metal center. In structurally related bis(5-(trifluoromethyl)pyridin-2-yl)amine ligands, the –CF₃ substitution was shown to significantly alter metal-binding thermodynamics compared to the non-fluorinated analog [1]. While quantitative Hammett parameters or metal-binding constants have not been directly measured for the target compound, the –CF₃ group is expected to shift the reduction potential of coordinated Cu(II/I) or Fe(III/II) couples anodically by ~100–200 mV relative to the non-fluorinated BPA-nicotinamide analog, based on established trends in polypyridine ligands [2]. This is a class-level inference derived from substituent-effect studies on pyridine-based chelators.

Electronic effect
Class-level
σₚ ≈ +0.54 (6-CF₃)
Reported electron withdrawal may shift reduction potential anodically
Binding constants not directly measured for this compound
Medicinal Inorganic Chemistry Electronic Tuning Redox Catalysis

Lipophilicity Enhancement via –CF₃ vs. Parent BPA Ligand

The presence of the trifluoromethyl group significantly increases the calculated lipophilicity of the compound. Using ChemDraw-based cLogP predictions: BPA (CAS 1539-42-0) has cLogP ≈ 1.5, while the target compound is predicted to have cLogP ≈ 2.8–3.2, representing a >1.3 log unit increase . This enhanced lipophilicity is relevant for applications where the metal complex must partition into organic phases (e.g., phase-transfer catalysis) or permeate biological membranes in metallodrug design. The unsubstituted N,N-bis(pyridin-2-ylmethyl)nicotinamide (without –CF₃) is predicted to have cLogP ≈ 1.8–2.0, indicating that the –CF₃ group alone contributes approximately +1 log unit [1]. These are computational predictions and should be verified by experimental logD₇.₄ measurements, which are not yet publicly available for this compound.

Lipophilicity
Data to verify
cLogP ≈ 2.8–3.2
Predicted ∼1.3 log unit increase over BPA; may aid organic-phase partitioning
Experimental logD₇.₄ unavailable
Drug Discovery Chemistry Bioinorganic Chemistry Physicochemical Properties

Scaffold Relationship to Nav1.8 Inhibitor Chemotype: Structural Distinction from Diaryl Ether Series

Patents and publications from the Lieber Institute (WO2020014246A1) describe pyridine carboxamide derivatives as potent Nav1.8 inhibitors [1]. The core pharmacophore—a trifluoromethyl-substituted pyridine carboxamide—overlaps with the target compound. However, the lead Nav1.8 inhibitors in that series bear diaryl ether substituents at the 2-position, while the target compound replaces this with an N,N-bis(pyridin-2-ylmethyl) amide side chain. This structural divergence means the target compound is not optimized for Nav1.8 potency (IC₅₀ data not reported for this scaffold) but instead represents a hybrid chemotype suitable for investigating the role of metal coordination in sodium channel modulation or for developing bifunctional metal-chelating channel probes. The closest comparator, 2-amino-N-heteroaryl-nicotinamide series (US20200140411A1), reports Nav1.8 IC₅₀ values of 0.1–10 µM for optimized analogs [2], but no data exist for the N,N-bis(pyridylmethyl) variant.

Nav1.8 activity
Supporting evidence
Target: IC₅₀ not reported Diaryl ether series: 0.1–10 µM
Not an inhibitor replacement; useful for metal-channel probe studies
No direct potency data for this scaffold
Ion Channel Pharmacology Pain Research Medicinal Chemistry

Recommended Research & Industrial Applications for N,N-bis[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide (1092346-20-7)


Design of Electron-Deficient Metal Catalysts for Oxidation and C–H Activation

The tetradentate N₃O donor set combined with the electron-withdrawing –CF₃ group makes the compound suitable for preparing metal complexes (e.g., Fe(II/III), Mn(II), Cu(II)) with electrophilic metal centers. These catalysts can drive oxidation reactions such as alkene epoxidation, alcohol oxidation, or C–H bond functionalization, where a more Lewis-acidic metal enhances substrate activation relative to complexes of unsubstituted BPA or TPA [1]. The increased lipophilicity (ΔcLogP ~+1.3 vs. BPA) also improves catalyst solubility in organic reaction media.

Fluorescent or Paramagnetic Metal Sensors with Built-In –CF₃ NMR Probe

The –CF₃ group serves as a sensitive ¹⁹F NMR reporter (100% natural abundance, spin-½). When the compound coordinates to paramagnetic metals (e.g., Cu²⁺, Fe³⁺, Mn²⁺), the ¹⁹F chemical shift and relaxation properties change, enabling the development of MRI contrast agents or NMR-based metal-ion sensors. The tetradentate chelation provides higher thermodynamic stability than tridentate BPA alone, reducing metal leaching in biological media [2]. This dual-functionality (chelator + NMR probe) is absent in BPA and simple nicotinamide ligands.

Mechanistic Studies of Metal-Dependent Biological Targets (e.g., Metallo-β-Lactamases)

The compound's bis(pyridylmethyl)amine motif is a recognized zinc-chelating pharmacophore in metallo-β-lactamase (MBL) inhibitor design [3]. Unlike simple BPA, which acts as a tridentate Zn²⁺ chelator, the tetradentate N₃O coordination potential of this compound may occupy all four Zn²⁺ coordination sites in dinuclear MBLs, potentially providing more potent inhibition. While direct MBL IC₅₀ data are lacking, the electron-poor –CF₃ substituent may enhance binding to the zinc-bound hydroxide nucleophile through electrostatic stabilization.

Precursor for Covalent Immobilization of Metal Complexes on Solid Supports

The amide functionality in the nicotinamide core provides a synthetic handle for further functionalization (e.g., amide coupling, N-alkylation) to tether the ligand to polymers, silica, or magnetic nanoparticles . This enables the preparation of heterogeneous catalysts where the –CF₃ group enhances the electron-deficiency of the immobilized metal site, a feature not available from heterogeneous catalysts based on simple BPA or TPA ligands.

Application
Selection Property
Validation Focus
Electron-deficient metal catalysts
Tetradentate N₃O + electron-poor –CF₃
Oxidation / C–H activation screening
¹⁹F NMR / metal sensor probe
–CF₃ reporter + chelation-enhanced stability
¹⁹F relaxation/shift study with paramagnetic metals
Metal-dependent target mechanistic studies
Tetradentate Zn²⁺ chelator
MBL inhibition assay / zinc-binding evaluation
Heterogeneous catalyst immobilization
Amide handle for covalent tethering
Supported catalyst activity and recycling
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